3,3',4,4'-Tétrabromobiphényle

Vue d'ensemble

Description

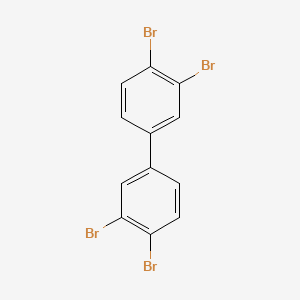

3,3’,4,4’-Tetrabromobiphenyl is a polyhalogenated aromatic hydrocarbon, specifically a polybrominated biphenyl. It is known for its toxic properties and environmental persistence. This compound is of significant concern due to its dioxin-like toxicity, which can lead to severe health effects such as hepatomegaly, thymic involution, and wasting syndrome .

Applications De Recherche Scientifique

3,3’,4,4’-Tetrabromobiphenyl has several applications in scientific research:

Chemistry: Used as a reference material in the study of polyhalogenated biphenyls and their environmental impact.

Biology: Investigated for its effects on enzyme activity and gene expression, particularly in studies related to xenobiotic metabolism.

Medicine: Studied for its toxicological effects and potential role in disrupting endocrine functions.

Analyse Biochimique

Biochemical Properties

3,3’,4,4’-Tetrabromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interaction with the aryl hydrocarbon receptor (AhR) This receptor is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolismThis binding activates the transcription of genes encoding phase I and phase II xenobiotic-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1) and glutathione S-transferases .

Cellular Effects

The effects of 3,3’,4,4’-Tetrabromobiphenyl on cellular processes are profound and multifaceted. This compound has been shown to induce hepatomegaly (enlargement of the liver), thymic involution (shrinkage of the thymus), and a wasting syndrome in exposed animals . Additionally, 3,3’,4,4’-Tetrabromobiphenyl can alter copper metabolism, leading to decreased plasma copper levels and ceruloplasmin activity . These changes can disrupt cellular homeostasis and impair the function of copper-dependent enzymes, affecting various metabolic pathways.

Molecular Mechanism

At the molecular level, 3,3’,4,4’-Tetrabromobiphenyl exerts its effects primarily through the activation of the aryl hydrocarbon receptor. This activation leads to the induction of xenobiotic-metabolizing enzymes, which can result in the bioactivation or detoxification of various compounds. Additionally, 3,3’,4,4’-Tetrabromobiphenyl can modulate the expression of genes involved in cell cycle regulation, apoptosis, and immune responses . The compound’s interaction with the aryl hydrocarbon receptor also influences the production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,4,4’-Tetrabromobiphenyl have been observed to change over time. Short-term exposure to this compound can lead to acute toxicity, characterized by weight loss, anorexia, and alterations in organ weights . Over longer periods, 3,3’,4,4’-Tetrabromobiphenyl can cause persistent changes in enzyme activity and gene expression, leading to chronic health effects . The stability and degradation of 3,3’,4,4’-Tetrabromobiphenyl in biological systems are also important factors that influence its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of 3,3’,4,4’-Tetrabromobiphenyl vary with different dosages in animal models. At low doses, the compound can induce subtle changes in enzyme activity and gene expression without causing overt toxicity . At higher doses, 3,3’,4,4’-Tetrabromobiphenyl can cause severe toxic effects, including hepatotoxicity, immunosuppression, and reproductive toxicity . The threshold for these adverse effects depends on the species, age, and health status of the exposed animals.

Metabolic Pathways

3,3’,4,4’-Tetrabromobiphenyl is involved in several metabolic pathways, primarily through its interaction with xenobiotic-metabolizing enzymes. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that can be further conjugated with glutathione or glucuronic acid for excretion . These metabolic processes can influence the bioavailability and toxicity of 3,3’,4,4’-Tetrabromobiphenyl, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 3,3’,4,4’-Tetrabromobiphenyl is transported and distributed through interactions with various transporters and binding proteins. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . This accumulation can lead to prolonged exposure and potential toxicity, as the compound is slowly released from these storage sites over time.

Subcellular Localization

The subcellular localization of 3,3’,4,4’-Tetrabromobiphenyl is influenced by its interactions with cellular membranes and organelles. The compound can be found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . Additionally, 3,3’,4,4’-Tetrabromobiphenyl can localize to the nucleus upon binding to the aryl hydrocarbon receptor, leading to changes in gene expression and cellular function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetrabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 3,3’,4,4’ positions on the biphenyl ring .

Industrial Production Methods: Industrial production of 3,3’,4,4’-Tetrabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 3,3’,4,4’-Tetrabromobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of brominated benzoic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of less brominated biphenyls.

Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products:

Oxidation: Brominated benzoic acids.

Reduction: Less brominated biphenyls.

Substitution: Hydroxylated or aminated biphenyls.

Mécanisme D'action

The toxic effects of 3,3’,4,4’-Tetrabromobiphenyl are mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various phase I and phase II xenobiotic metabolizing enzymes, such as cytochrome P450 enzymes. This leads to the production of reactive metabolites that can cause cellular damage and disrupt normal physiological processes .

Comparaison Avec Des Composés Similaires

3,3’,4,4’-Tetrachlorobiphenyl: Similar in structure but contains chlorine atoms instead of bromine.

2,2’,4,4’,5,5’-Hexabromobiphenyl: Contains six bromine atoms and exhibits higher toxicity.

2,3,7,8-Tetrachlorodibenzo-p-dioxin: A dioxin-like compound with similar toxicological properties.

Uniqueness: 3,3’,4,4’-Tetrabromobiphenyl is unique due to its specific bromination pattern, which imparts distinct chemical and toxicological properties. Its ability to activate the aryl hydrocarbon receptor and induce a range of toxic effects makes it a compound of significant interest in environmental and toxicological studies .

Propriétés

IUPAC Name |

1,2-dibromo-4-(3,4-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGDXTYHVRFEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074770 | |

| Record name | PBB 077 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77102-82-0 | |

| Record name | PBB 77 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77102-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,4'-Tetrabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 077 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4'-TETRABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9I88185BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,3',4,4'-Tetrabromobiphenyl interact with biological systems and what are the downstream effects?

A: 3,3',4,4'-Tetrabromobiphenyl is a potent inducer of aryl hydrocarbon hydroxylase (AHH) []. AHH induction is correlated with the toxicity observed in rats exposed to this compound. This toxicity manifests as reduced growth rate, enlarged livers with fatty vacuoles, and a significant reduction in thymus size due to lymphocyte depletion []. The mechanism of toxicity may involve disruption of hormonal balance, as evidenced by the modulation of hepatic microsomal testosterone hydroxylases observed in rats [].

Q2: Does 3,3',4,4'-Tetrabromobiphenyl act additively with other similar compounds?

A: Research suggests that 3,3',4,4'-Tetrabromobiphenyl acts additively with other polybrominated dibenzo-p-dioxins (PBDDs), dibenzofurans (PBDFs), and biphenyls (PBBs) to produce toxicity similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in rainbow trout early life stages []. This additive interaction was confirmed through bioassays and isobolographic analysis [].

Q3: Does 3,3',4,4'-Tetrabromobiphenyl induce peroxisome proliferation?

A: Contrary to some expectations, 3,3',4,4'-Tetrabromobiphenyl does not induce peroxisome proliferation in male rats. In fact, it appears to downregulate peroxisome-associated enzymes like catalase, peroxisomal fatty acyl-CoA oxidase, and peroxisomal beta-oxidation []. This suggests that the carcinogenic and tumor-promoting activities of this compound occur through mechanisms other than PPARα activation [].

Q4: How is 3,3',4,4'-Tetrabromobiphenyl analyzed in environmental samples?

A: Analytical methods for quantifying 3,3',4,4'-Tetrabromobiphenyl often involve a multi-step process that includes extraction, cleanup, fractionation, and detection. One study utilized ultrasonic extraction, Florisil cleanup, HPLC fractionation with a porous graphitic carbon (PGC) column, and final determination by GC/ECD or GC/MS []. This method enabled the simultaneous analysis of various PCBs, including 3,3',4,4'-Tetrabromobiphenyl, and chlorinated pesticides in complex matrices like heron eggs [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-](/img/structure/B1219448.png)